molecular formula C5H3BrClN B124038 4-Bromo-2-chloropyridine CAS No. 73583-37-6

4-Bromo-2-chloropyridine

Cat. No. B124038
Key on ui cas rn: 73583-37-6
M. Wt: 192.44 g/mol
InChI Key: ONHMWUXYIFULDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865911B2

Procedure details

4-Bromo-2-chloropyridine (1.00 g, 5.20 mmol), 1-(trimethylsilyl)-1-propyne (0.846 mL, 5.72 mmol), copper(I) iodide (99 mg, 0.52 mmol), and tetrakis(triphenylphosphine)palladium(0) (90 mg, 0.08 mmol) were taken up in toluene (14 mL) in a microwave vial. Tetra-N-butylammonium fluoride (1M in THF) (6 mL, 6.00 mmol) was added and the reaction vessel was sealed and heated at 100° C. for 20 min in a microwave reactor. After cooling, the mixture was filtered through diatomaceous earth, and then concentrated in vacuo. The product was purified by flash chromatography using a gradient of EtOAc in heptane (0-50%) to give the title compound (530 mg, 67% yield): 1H NMR (500 MHz, DMSO-d6) δ ppm 2.11 (s, 3 H), 7.38 (dd, 1 H), 7.51 (s, 1H), 8.37 (d, 1 H); MS (ES+) m/z 152 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.846 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four
Name
copper(I) iodide
Quantity
99 mg
Type
catalyst
Reaction Step Five
Quantity
90 mg
Type
catalyst
Reaction Step Six
Yield
67%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Cl:8])[CH:3]=1.C[Si](C)(C)[C:11]#[C:12][CH3:13].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1(C)C=CC=CC=1.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:4]1[CH:3]=[C:2]([C:11]#[C:12][CH3:13])[CH:7]=[CH:6][N:5]=1 |f:2.3,^1:46,48,67,86|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)Cl
Step Two
Name
Quantity
0.846 mL
Type
reactant
Smiles
C[Si](C#CC)(C)C
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Four
Name
Quantity
14 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
copper(I) iodide
Quantity
99 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
90 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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